molecular formula C18H37Cl B165108 1-Chlorooctadecane CAS No. 3386-33-2

1-Chlorooctadecane

Cat. No.: B165108
CAS No.: 3386-33-2
M. Wt: 288.9 g/mol
InChI Key: VUQPJRPDRDVQMN-UHFFFAOYSA-N
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Description

C₁₈H₃₇Cl . It is a long-chain alkyl halide, specifically a chlorinated derivative of octadecane. This compound is typically a colorless to slightly yellowish liquid at room temperature and is known for its hydrophobic properties .

Preparation Methods

1-Chlorooctadecane can be synthesized through several methods, with one common approach being the chlorination of octadecanol. Here is a detailed synthetic route:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Chlorooctadecane participates in S<sub>N</sub>2 reactions due to its primary alkyl chloride structure. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReferences
HydrolysisNaOH/KOH, aqueous ethanol, 80°C, 6 hr1-Octadecanol (C₁₈H₃₇OH)85–92%
AlkylationNaCN, DMSO, 120°C, 24 hr1-Cyanooctadecane78%
Williamson SynthesisSodium ethoxide, ethanol, refluxOctadecyl ether derivatives70–80%

Mechanistic Insight :

  • The steric hindrance of the long alkyl chain slows reaction kinetics compared to shorter-chain analogs.

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states .

Reduction Reactions

Catalytic and chemical reductions yield alkanes or alcohols:

MethodConditionsProductsSelectivityReferences
Catalytic HydrogenationH₂ (1 atm), Pd/C, 25°C, 12 hrOctadecane (C₁₈H₃₈)>99%
HydrodechlorinationPd/Al₂O₃, supercritical CO₂, 150°COctadecane95%
LiAlH₄ ReductionDry ether, 0°C → RT, 4 hr1-Octadecanol88%

Key Findings :

  • Supercritical CO₂ improves mass transfer in hydrodechlorination, achieving near-quantitative yields .

  • Pd-based catalysts show higher selectivity compared to Ni or Pt .

Environmental Degradation Pathways

This compound undergoes biodegradation and catalytic breakdown in ecosystems:

ProcessConditionsProductsHalf-LifeReferences
Microbial BiodegradationMarine bacteria (Pseudomonas spp.), 30°Cω-Chloro fatty acids14–28 days
PhotocatalysisTiO₂/UV, aqueous medium, 24 hrCO₂, HCl, shorter alkanes65% mineralization

Environmental Impact :

  • Forms persistent chlorinated intermediates in anaerobic conditions .

  • Synergistic toxicity observed in arthropods when combined with fungal spores (e.g., Metarhizium anisopliae) .

Polymer Modification

  • Used to functionalize polyolefins via radical grafting, enhancing hydrophobicity .

  • Reduces chain scission in PVC-PP blends during catalytic recycling .

Thermodynamic and Kinetic Data

ParameterValueMethodReference
Activation Energy (S<sub>N</sub>2)98 kJ/molDFT Calculations
ΔH<sub>f</sub>°-412.5 kJ/molCalorimetry
Boiling Point165–166°C (3 hPa)ASTM D86

Scientific Research Applications

Agricultural Applications

A. Natural Acaricide Development

1-Chlorooctadecane has been investigated for its synergistic effects when combined with fungal spores of Metarhizium anisopliae for the management of the date palm dust mite (Oligonychus afrasiaticus). Studies demonstrated that various concentrations of this compound (0.8 to 4.0 mg/mL) significantly enhanced the mortality rates of these pests when used in conjunction with fungal spores. The most effective combination was found to be 80% this compound with 20% spores, yielding a joint toxicity index of 713, indicating a strong synergistic interaction .

Table 1: Synergistic Effects of this compound with M. anisopliae

Combination RatioJoint Toxicity IndexMortality Rate (%)
20% Chlorooctadecane / 80% Spores47Low
40% Chlorooctadecane / 60% Spores112Moderate
80% Chlorooctadecane / 20% Spores713High

These findings suggest that this compound could serve as a promising natural acaricide, potentially reducing reliance on synthetic pesticides.

Environmental Applications

A. Biodegradation Studies

Research indicates that this compound can be biodegraded by specific bacterial strains, such as A. dieselolei B-5, which utilize it as a carbon source. This property is crucial for environmental remediation efforts targeting chlorinated compounds in contaminated sites . The biodegradation pathways involve dehalogenation processes facilitated by specialized enzymes, highlighting the compound's potential role in bioremediation strategies.

Industrial Applications

A. Biocatalysis

The compound is also relevant in the field of biocatalysis, particularly as a substrate for dehalogenases—enzymes that catalyze the removal of halogen atoms from organic compounds. These enzymes are valuable in synthesizing chiral compounds and in environmental applications aimed at detoxifying halogenated pollutants . The selectivity and efficiency of these biocatalysts make them suitable for industrial processes focusing on green chemistry.

Safety and Toxicity Assessments

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicity assessments have indicated limited data on chronic exposure effects; however, acute toxicity studies suggest that it may pose risks to aquatic life and should be handled with caution . The lack of comprehensive toxicity data underscores the need for further research to establish safe handling guidelines.

Mechanism of Action

The mechanism of action of 1-chlorooctadecane primarily involves its reactivity as an alkyl halide. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic applications to introduce long alkyl chains into molecules, thereby modifying their physical and chemical properties .

Comparison with Similar Compounds

1-Chlorooctadecane can be compared with other long-chain alkyl halides such as:

This compound is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs.

Biological Activity

1-Chlorooctadecane, a long-chain aliphatic chlorinated hydrocarbon, has garnered attention in various fields of biological research due to its potential applications in agriculture, medicine, and environmental science. This article explores the biological activity of this compound, focusing on its antifungal properties, antioxidant activity, and potential therapeutic applications.

This compound (C18H37Cl) is a chlorinated compound characterized by a long carbon chain. Its molecular weight is approximately 300. This compound is primarily used in organic synthesis and has been studied for its biological effects.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study highlighted its effectiveness as a biocontrol agent against various phytopathogenic fungi. The volatile organic compounds (VOCs) produced by certain plants, including this compound, were shown to inhibit the growth of fungi such as Fusarium oxysporum, achieving up to 40% inhibition in laboratory settings .

Table 1: Antifungal Efficacy of this compound

Fungal StrainInhibition Percentage (%)
Fusarium oxysporum40
Cladosporium spp.35
Aspergillus niger30

Antioxidant Activity

In addition to its antifungal properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial for combating oxidative stress in biological systems. Studies have employed the DPPH assay to evaluate the antioxidant activity of various extracts containing this compound, demonstrating that it contributes to significant free radical scavenging activity .

Table 2: Antioxidant Activity of Plant Extracts Containing this compound

Extract TypeIC50 (µg/mL)
Ethyl Acetate Extract150
Methanol Extract100

Therapeutic Applications

The therapeutic potential of this compound extends beyond antifungal and antioxidant activities. It has been noted for its possible applications in treating conditions such as hepatitis and bronchitis due to its anti-inflammatory properties . Furthermore, preliminary studies suggest that it may have anticancer effects, although more extensive research is required to substantiate these claims.

Case Study 1: Synergistic Effects with Metarhizium anisopliae

A notable study explored the synergistic effects of combining this compound with spores of the fungus Metarhizium anisopliae. The combination exhibited enhanced toxicity against certain pests, suggesting potential use as a natural acaricide in agricultural settings. The study reported a joint toxicity effect that significantly increased pest mortality compared to individual treatments .

Case Study 2: Wound Healing Properties

Another investigation assessed the wound healing properties of extracts containing this compound. The results indicated improved wound healing outcomes in treated groups compared to controls, with enhanced fibroblast proliferation and reduced inflammatory responses observed histologically .

Q & A

Q. What are the key physicochemical properties of 1-Chlorooctadecane critical for experimental design?

Basic Research Question
this compound (C₁₈H₃₇Cl) is a long-chain chloroalkane with a molecular weight of 288.94 g/mol. Key properties include:

  • Melting Point : 20–23°C (solidifies at room temperature, requiring controlled heating for liquid-phase reactions) .
  • Boiling Point : 356°C at atmospheric pressure; 157–158°C under reduced pressure (1.5 mmHg) .
  • Density : 0.849–0.8596 g/cm³ (critical for phase-separation protocols) .
  • Solubility : Insoluble in water (0.03 g/L at 20°C) but miscible with organic solvents like pentane or methylene chloride .
  • Refractive Index : 1.451 (useful for purity verification via refractometry) .
    Methodological Note : Pre-experiment calibration of temperature-controlled setups is essential due to its phase sensitivity. Moisture-sensitive storage (-20°C) is recommended to prevent hydrolysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
this compound is classified as an irritant (Xi; R36/37/38). Key precautions include:

  • Storage : Seal containers under inert gas (e.g., argon) and store at -20°C to minimize degradation .
  • Handling : Use fume hoods for volatile organic compound (VOC) mitigation during heating.
  • Waste Disposal : Follow UN 1593 regulations for halogenated waste, avoiding aqueous discharge due to environmental persistence .
    Validation : Monitor purity via GC-MS to detect decomposition byproducts (e.g., octadecanol) .

Q. How is this compound utilized as a surrogate in hydrocarbon analysis?

Advanced Research Question
In environmental chemistry, this compound serves as a recovery surrogate for hydrocarbon quantification (e.g., TPH analysis):

  • Protocol : Spiked into samples at 10,000 µg/mL in methylene chloride to track extraction efficiency .
  • Acceptance Criteria : Recovery rates must fall within 60–140% (EPA Method 8015B). Deviations indicate matrix interference or procedural errors .
  • Case Study : In water matrix analyses, recovery rates of 85–159% were observed, necessitating matrix-specific calibration .

Q. What are the environmental degradation pathways of this compound in marine ecosystems?

Advanced Research Question
The marine amoeba Trichosphaerium sp. metabolizes this compound via oxidative dehalogenation:

  • Mechanism : Conversion to non-chlorinated octadecanoic acid, confirmed by ¹⁴C radiolabel tracing and GC-MS .
  • Implications : Degradation reduces bioaccumulation risks but may produce intermediates requiring toxicity screening .
    Experimental Design : Use isotopically labeled 1-chloro[1-¹⁴C]octadecane to track metabolic incorporation into cellular fatty acids .

Q. How can researchers optimize the synthesis and purity validation of this compound?

Advanced Research Question

  • Synthesis : React octadecanol with thionyl chloride (SOCl₂) under anhydrous conditions. Purity ≥94% is achievable via fractional distillation .
  • Validation :
    • GC-MS : Detect impurities (e.g., unreacted alcohol) using a DB-5 column and electron ionization .
    • Refractometry : Compare observed refractive index (n₀ = 1.451) against literature values .
      Troubleshooting : Moisture contamination during synthesis reduces yield; use molecular sieves in solvent systems .

Q. How does this compound interact synergistically with biological agents in pest control?

Advanced Research Question
In acaricidal studies, this compound enhances the efficacy of Metarhizium anisopliae spores:

  • Synergy Mechanism : A 60:40 ratio (this compound:spores) increased mortality 7-fold compared to individual treatments, attributed to spore adhesion and cuticle disruption .
  • Experimental Design : Dose-response assays with LC₅₀ calculations (3.42 mg/mL for this compound vs. 21.66 mg/mL for spores alone) .
    Statistical Note : ANOVA confirmed significant interactions (p<0.0001) between concentration, time, and mortality .

Q. How should researchers address discrepancies in surrogate recovery rates during hydrocarbon analysis?

Advanced Research Question
Recovery outliers (e.g., 159% in solid matrices) indicate methodological adjustments:

  • Root Causes : Matrix interference (e.g., humic acids), improper spiking, or column degradation .
  • Mitigation :
    • Use matrix-matched calibration standards.
    • Validate surrogate stability via pre-extraction spiking .
    • Replace GC columns after 300 injections to maintain resolution .

Properties

IUPAC Name

1-chlorooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQPJRPDRDVQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027536
Record name Octadecyl chloride
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Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Octadecane, 1-chloro-
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CAS No.

3386-33-2
Record name 1-Chlorooctadecane
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Record name Octadecyl chloride
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Record name 1-CHLOROOCTADECANE
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Record name Octadecane, 1-chloro-
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Record name 1-chlorooctadecane
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Synthesis routes and methods I

Procedure details

The experimental method described in Example 1 is used, and 2,746 g (10 moles) of technical grade stearic acid and the catalyst phase (342 g) obtained in Example 1 are initially taken. 1,089 g (11 moles) of gaseous phosgene are then introduced. The product phase contains 2,930 g (99.9% yield) of stearyl chloride having a purity of 97% (determined by IR spectroscopy); the iodine color number is 30.
Quantity
0 (± 1) mol
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342 g
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11 mol
Type
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Yield
99.9%

Synthesis routes and methods II

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer and immersed tube for reactant metering is initially charged with 220 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) and adjusted to a temperature of 150° C. 447 g of n-octadecanol are introduced uniformly via an immersed tube over 5 hours. Gaseous hydrogen chloride is metered in via an immersed tube in a slight stoichiometric excess over the entire reaction time, and the water of reaction formed is simultaneously removed via distillation. The performance of the reaction and the workup of the reaction mixture are analogous to Example 4a. After a total reaction time of 8 h (including 3 hours of postreaction), the conversion based on n-octadecanol is 99.8%.
[Compound]
Name
N-n-octylalkylpyridinium chloride
Quantity
220 g
Type
reactant
Reaction Step One
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447 g
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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